

Determining Beryllium-10 Concentrations in Meteorites: Application Notes and Protocols

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Compound of Interest

Compound Name: *Beryllium-10*

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Introduction

Beryllium-10 (^{10}Be), a cosmogenic radionuclide with a half-life of 1.39 million years, is a powerful tool for unraveling the history of meteorites.[1] Produced in extraterrestrial materials through cosmic ray spallation of target nuclei like oxygen, its concentration in meteorites provides invaluable insights into their cosmic-ray exposure (CRE) ages and terrestrial residence times.[2] The measurement of ^{10}Be , performed using Accelerator Mass Spectrometry (AMS), necessitates a meticulous chemical separation and purification process to isolate the minute quantities of this nuclide from the bulk meteorite sample.

These application notes provide a comprehensive overview and detailed protocols for the determination of ^{10}Be concentrations in meteorites, intended for researchers in cosmochemistry, planetary science, and related fields.

Applications

The primary applications of ^{10}Be measurements in meteorites include:

- **Cosmic-Ray Exposure (CRE) Age Determination:** The concentration of ^{10}Be , often in conjunction with other cosmogenic radionuclides like Aluminum-26 (^{26}Al) and Neon-21 (^{21}Ne), allows for the calculation of the time a meteorite has been exposed to cosmic rays in

interplanetary space.[3][4] This provides crucial information about the timing of impact events on parent bodies and the orbital history of meteoroids.

- **Terrestrial Age Determination:** After a meteorite falls to Earth, the production of ^{10}Be ceases. Its concentration then decreases due to radioactive decay. By comparing the measured ^{10}Be activity to the expected saturation activity, the terrestrial residence time of the meteorite can be determined.[2] This is particularly useful for understanding meteorite accumulation mechanisms and weathering processes on Earth. The $^{14}\text{C}/^{10}\text{Be}$ ratio is also a well-established method for determining terrestrial ages.

Data Presentation: ^{10}Be Concentrations and Exposure Ages in Various Meteorites

The following tables summarize representative data for ^{10}Be concentrations and calculated ages for different meteorite types. These values can vary significantly based on the meteorite's size, shielding depth, and exposure history.

Table 1: **Beryllium-10** and Aluminum-26 Concentrations in Selected Meteorites

Meteorite Name	Type	^{10}Be Concentration (dpm/kg)	^{26}Al Concentration (dpm/kg)	Reference
Jilin	H5 Chondrite	15.6 ± 0.8	55.3 ± 2.8	Lu et al., 2008
Chassigny	Martian (Chassignite)	-	39.6 ± 3.6	Povinec et al.
Nakhla	Martian (Nakhlite)	-	61.8 ± 4.8	Povinec et al.
NWA 482	Lunar	-	61.4 ± 7.8	Povinec et al.
Tissint	Martian (Shergottite)	-	36.9 ± 3.1	Povinec et al.

dpm/kg = disintegrations per minute per kilogram

Table 2: Cosmic-Ray Exposure (CRE) and Terrestrial Ages Determined by Cosmogenic Radionuclides

Meteorite	Type	Cosmic-Ray Exposure Age (Ma)	Terrestrial Age (ka)	Radionuclides Used
ALH 84001	Martian (Orthopyroxenite)	16-17	~13	^3He , ^{21}Ne , ^{38}Ar , ^{14}C , ^{10}Be , ^{36}Cl
Gold Basin	L4 Chondrite	-	Varies	^{14}C , ^{10}Be
Frontier Mountain	Chondrites	-	Varies	^{14}C , ^{10}Be

Ma = million years; ka = thousand years

Experimental Protocols

The determination of ^{10}Be concentrations in meteorites involves three main stages: sample preparation and dissolution, chemical separation and purification of beryllium, and measurement by Accelerator Mass Spectrometry (AMS).

Protocol 1: Sample Preparation and Dissolution

This protocol is suitable for both stony and iron meteorites, with minor modifications.

- Sample Selection and Cleaning:
 - Select a representative interior sample of the meteorite to minimize terrestrial contamination and weathering effects.
 - Remove any fusion crust using a diamond-coated saw or grinder.
 - Clean the sample by sonicating in ultra-pure water and ethanol to remove any surface contaminants.
 - Dry the sample in an oven at 60°C.

- Crushing and Homogenization:
 - Crush the cleaned sample into a fine powder (<100 mesh) using an agate mortar and pestle to ensure homogeneity.
- Dissolution:
 - Accurately weigh approximately 0.1-0.5 g of the meteorite powder into a Teflon beaker.
 - Add a known amount of ^9Be carrier solution (e.g., 0.5 mg of ^9Be from a standard solution). This carrier is essential for monitoring the chemical yield of the separation process.
 - For Stony Meteorites:
 - Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO_3) (typically in a 3:1 ratio).
 - Heat the mixture on a hotplate at approximately 120°C for several hours until the sample is completely dissolved.
 - Evaporate the solution to near dryness.
 - Add concentrated perchloric acid (HClO_4) and heat to fumes to break down any refractory minerals.
 - Evaporate to near dryness again and dissolve the residue in dilute hydrochloric acid (HCl).
 - For Iron Meteorites:
 - Dissolve the sample in a mixture of concentrated HCl and HNO_3 (aqua regia).
 - Heat gently to facilitate dissolution.
 - Evaporate the solution and redissolve in dilute HCl.

Protocol 2: Chemical Separation and Purification of Beryllium

This protocol is based on a combination of precipitation and ion-exchange chromatography to separate beryllium from the complex meteorite matrix.

- Hydroxide Precipitation:
 - To the dissolved sample solution, add an excess of ammonium hydroxide (NH_4OH) to precipitate the hydroxides of beryllium, aluminum, iron, and other metals.
 - Centrifuge the mixture and discard the supernatant.
 - Wash the precipitate with deionized water to remove soluble salts.
- Separation of Iron:
 - Dissolve the hydroxide precipitate in concentrated HCl.
 - Pass the solution through an anion-exchange resin column (e.g., Dowex 1x8). Iron will be retained on the resin as a chloride complex, while beryllium and aluminum will pass through.
 - Collect the eluate containing Be and Al.
- Separation of Aluminum:
 - Evaporate the eluate and redissolve the residue in a specific concentration of HCl suitable for cation-exchange chromatography.
 - Load the solution onto a cation-exchange resin column (e.g., Dowex 50Wx8).
 - Elute the column with increasing concentrations of HCl. Beryllium will elute at a different acid concentration than aluminum, allowing for their separation.
 - Collect the beryllium fraction.
- Final Purification:

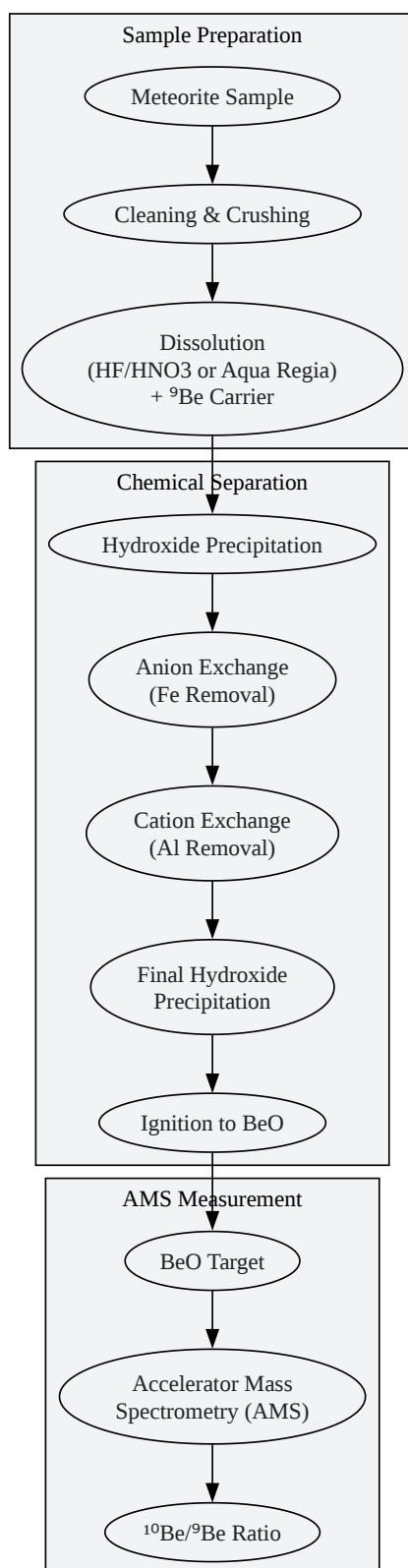
- Perform a final hydroxide precipitation on the collected beryllium fraction by adding NH_4OH to precipitate beryllium hydroxide ($\text{Be}(\text{OH})_2$).
- Wash the precipitate with deionized water.
- Dry the precipitate in an oven.
- Conversion to Beryllium Oxide (BeO):
 - Ignite the dried $\text{Be}(\text{OH})_2$ in a furnace at approximately 900°C to convert it to beryllium oxide (BeO).
 - The resulting BeO powder is mixed with a binder (e.g., niobium or silver powder) and pressed into a target holder for AMS analysis.

Protocol 3: Measurement by Accelerator Mass Spectrometry (AMS)

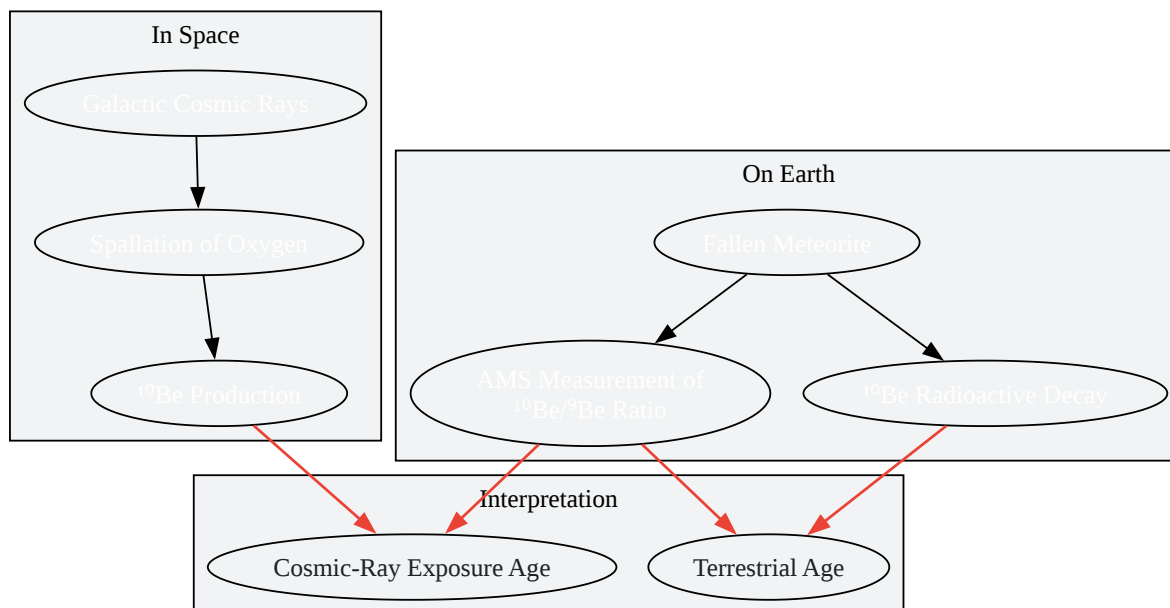
- Ion Source: The BeO target is placed in the ion source of the AMS system. A beam of cesium ions (Cs^+) is used to sputter the target, producing negative beryllium oxide ions (BeO^-).
- Acceleration: The BeO^- ions are extracted from the ion source and accelerated to high energies (mega-electron volts) in a tandem Van de Graaff accelerator.
- Molecular Dissociation: At the high-voltage terminal of the accelerator, the BeO^- ions pass through a thin carbon foil or gas stripper, which removes electrons and breaks the molecular bond, resulting in positively charged beryllium ions (e.g., Be^{3+}).
- Mass and Charge Analysis: The high-energy Be^{3+} ions are then passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio. This process effectively removes interfering isobars, most notably Boron-10 (^{10}B), which has a very similar mass to ^{10}Be .
- Detection: The stable isotope ^9Be is measured in a Faraday cup, while the rare ^{10}Be ions are counted individually in a gas ionization or solid-state detector.

- **Data Analysis:** The ratio of $^{10}\text{Be}/^9\text{Be}$ is measured for the sample and compared to that of known standards to determine the concentration of ^{10}Be in the original meteorite sample. The chemical yield of the separation process is determined by measuring the total amount of ^9Be in the final sample and comparing it to the amount of ^9Be carrier added initially.

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